Trimethylsulfonium bromide
Overview
Description
Trimethylsulfonium bromide is an organic compound with the chemical formula (CH₃)₃S⁺Br⁻. It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one bromide ion. This compound is known for its colorless crystalline form and its ability to decompose at elevated temperatures .
Mechanism of Action
Target of Action
Trimethylsulfonium bromide primarily targets carbonyl compounds such as ketones or the related imines . The compound’s primary role is to act as a methylating agent, transferring a methyl group from itself to another molecule .
Mode of Action
The mode of action of this compound involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbonyl compounds. The compound’s action results in the introduction of a methyl group into the target compound , altering its structure and potentially its function within the biochemical pathway.
Result of Action
The result of this compound’s action is the methylation of its target compounds. This can have a variety of effects at the molecular and cellular level, depending on the specific target and the role of methylation in its function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides, a key step in its mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Trimethylsulfonium bromide are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it can react with dimethyl sulfide to form trimethylsulfonium iodide
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can form an ionic liquid when mixed with aluminium bromide, aluminium chloride, or even hydrogen bromide . This suggests that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound decomposes at 172 °C . This suggests that the compound’s effects may change over time, potentially due to stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that animal models are often used in drug development and pre-clinical trials, and the therapeutic outcome and drug safety are the foremost important criteria for a drug and medical device considered to be used in the human model .
Metabolic Pathways
It is known that this compound is a secondary metabolite . This suggests that the compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation.
Subcellular Localization
It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfonium bromide can be synthesized by the reaction of dimethyl sulfide with methyl bromide. The reaction typically occurs in an organic polar solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by removing the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to avoid contamination and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form trimethylsulfoxonium bromide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents at room temperature.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is trimethylsulfonium hydroxide.
Oxidation Reactions: The primary product is trimethylsulfoxonium bromide.
Scientific Research Applications
Trimethylsulfonium bromide has several applications in scientific research:
Biology: The compound is used in studies involving methylation processes and as a model compound for studying sulfonium salts.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatment methods.
Industry: It is used in the production of herbicides, such as glyphosate, where it acts as a counterion.
Comparison with Similar Compounds
- Trimethylsulfonium chloride
- Trimethylsulfonium iodide
- Trimethylsulfoxonium bromide
Comparison: Trimethylsulfonium bromide is unique due to its specific reactivity and stability. Compared to its chloride and iodide counterparts, the bromide salt has distinct solubility and decomposition properties. Trimethylsulfoxonium bromide, on the other hand, is an oxidized form and has different reactivity patterns, particularly in oxidation reactions .
Properties
IUPAC Name |
trimethylsulfanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTIICCWNAPLMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883945 | |
Record name | Sulfonium, trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-53-5 | |
Record name | Sulfonium, trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3084-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsulfonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3084-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfonium, trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfonium, trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsulfonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSULFONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59NCR7385 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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